An In-depth Technical Guide to (R)-(+)-Citronellic Acid: Chemical Properties and Structure
An In-depth Technical Guide to (R)-(+)-Citronellic Acid: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of (R)-(+)-Citronellic acid is paramount for its potential applications. This monoterpenoid carboxylic acid, a naturally occurring chiral compound, presents a unique profile for exploration in various scientific domains.
Core Chemical Properties
(R)-(+)-Citronellic acid is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key quantitative chemical properties is presented in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [1] |
| Boiling Point | 119 °C at 3 mmHg | [1] |
| Density | 0.926 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4534 | [1] |
| Optical Activity | [α]25/D +8°, neat | [1] |
| Solubility | Soluble in chloroform, ether, ethyl acetate, and methanol (slightly). Insoluble in water. | [4] |
Chemical Structure and Identification
The structural attributes of (R)-(+)-Citronellic acid are fundamental to its chemical behavior and biological activity.
IUPAC Name: (R)-3,7-dimethyloct-6-enoic acid[3]
SMILES String: C--INVALID-LINK--CC(O)=O[1]
InChI Key: GJWSUKYXUMVMGX-SECBINFHSA-N[1]
The molecule features a chiral center at the C3 position, leading to its (R) configuration, and a double bond between C6 and C7.
Caption: Chemical structure of (R)-(+)-Citronellic acid.
Experimental Protocols
Synthesis of (R)-(+)-Citronellic Acid
A plausible and commonly employed method for the synthesis of (R)-(+)-Citronellic acid involves the oxidation of its corresponding aldehyde, (R)-(+)-Citronellal. A detailed experimental protocol for the synthesis of the precursor, (R)-(+)-Citronellal, is available in the literature and serves as the foundational step.[5] The subsequent oxidation can be achieved using various oxidizing agents. Below is a generalized workflow.
Caption: Proposed synthesis workflow for (R)-(+)-Citronellic acid.
Detailed Methodology for Oxidation (General Example - Jones Oxidation):
-
Dissolution: Dissolve (R)-(+)-Citronellal in acetone and cool the solution in an ice bath.
-
Titration: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C. The color of the reaction mixture will change from orange-red to green.
-
Quenching: After the addition is complete and the reaction is stirred for a designated time (monitored by TLC), quench the reaction by adding isopropanol until the green color persists.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-(+)-Citronellic acid.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Analysis of (R)-(+)-Citronellic Acid
The purity and identity of the synthesized (R)-(+)-Citronellic acid can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
-
The mass spectrometer will detect the eluted compounds and generate a mass spectrum for each peak. The mass spectrum of the main peak should correspond to the molecular weight of citronellic acid (170.25 g/mol ) and exhibit a characteristic fragmentation pattern. The purity can be estimated from the relative peak area in the chromatogram.[5]
-
Potential Biological Activity and Signaling Pathways
While the specific signaling pathways of (R)-(+)-Citronellic acid are not yet extensively elucidated, research on related compounds such as citronellol and other phytochemicals provides insights into its potential biological activities.
Anti-inflammatory Properties: The structurally similar monoterpenoid, citronellol, has been shown to possess anti-inflammatory properties.[6] It is plausible that (R)-(+)-Citronellic acid may exert similar effects by modulating key inflammatory signaling pathways. Phytochemicals, in general, are known to interfere with pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which are central to the inflammatory response.[7]
Antimicrobial Activity: The aldehyde analog, citral, exhibits antimicrobial properties by disrupting bacterial cell membranes.[8] (R)-(+)-Citronellic acid, as a carboxylic acid, may also possess antimicrobial activity, potentially through a similar mechanism of membrane disruption or by altering intracellular pH.
Further research is warranted to delineate the precise molecular targets and signaling pathways through which (R)-(+)-Citronellic acid exerts its biological effects.
Caption: Proposed mechanism of anti-inflammatory action.
References
- 1. (R)-(+)-香茅酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-(+)-Citronellicacid|CAS 18951-85-4|Rlavie [rlavie.com]
- 3. (R)-(+)-Citronellic acid [webbook.nist.gov]
- 4. (R)-(+)-CITRONELLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Citronellol Induces Apoptosis via Differential Regulation of Caspase‐3, NF‐κB, and JAK2 Signaling Pathways in Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
